1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole
Description
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydrobenzo[f]benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-14-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14/h6-8H,2-5H2,1H3 |
InChI Key |
XFWGBINUYNIAHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C3CCCCC3=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts such as Lewis acids. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of Lewis acids for halogenation.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated naphthoimidazole derivatives.
Substitution: Nitro and halogenated naphthoimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that compounds containing imidazole and naphthalene structures often exhibit significant biological activities. For instance, studies have shown that derivatives of naphth[1,2-d]imidazoles can demonstrate selective cytotoxicity against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay, revealing IC₅₀ values ranging from 8.71 to 29.92 μM against leukemia cells (HL-60) and colorectal carcinoma cells (HCT-116) .
- Fluorescent Probes :
- Drug Development :
Interaction Studies
Understanding how 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole interacts with biological systems is crucial for its application in drug design. Interaction studies can reveal binding affinities and mechanisms of action with various biological targets.
Mechanism of Action
The mechanism by which 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways . In cancer research, it may interfere with cell proliferation by targeting specific signaling pathways involved in tumor growth .
Comparison with Similar Compounds
1H-Naphtho[2,3-d]imidazole (Fully Aromatic)
- Structure : Fully aromatic naphthoimidazole (C11H8N2) without tetrahydro modification or methyl substitution .
- Reactivity: Aromatic systems like pyrrole and imidazole react rapidly with ozone (kapp = 2.3×10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup> at pH 7), forming products such as cyanate, formamide, and formate via ozonolysis of the C=C bond . The absence of tetrahydro rings in the parent compound likely increases susceptibility to electrophilic attack compared to the target molecule.
- Biological Activity : Derivatives with aryl substituents at the 2-position show potent urease inhibition (e.g., compound 4: IC50 = 34.2 μM) and antioxidant effects, attributed to π-π stacking and hydrogen-bonding interactions .
2-Aryl-1H-Naphtho[2,3-d]imidazole Derivatives
- Structure : Aryl groups at the 2-position enhance steric bulk and electron density .
- Activity : Compound 11 (IC50 = 42.43 μM) demonstrates that substituent position and electronic nature critically influence enzymatic inhibition. The methyl group in the target compound may offer comparable steric effects but reduced π-system participation compared to aryl groups.
Table 1 : Comparison of Naphthoimidazole Derivatives
| Compound | Substituents | Urease Inhibition (IC50) | Key Features |
|---|---|---|---|
| 1H-Naphtho[2,3-d]imidazole | None | Not reported | Fully aromatic, high reactivity |
| 2-Aryl derivatives (e.g., 4) | 2-Phenyl, 2-chlorophenyl | 34.2–42.4 μM | Enhanced enzyme binding |
| Target compound | 1-Methyl, 5,6,7,8-tetrahydro | Not reported (inferred lower activity) | Improved metabolic stability |
Tetrahydroimidazole Analogues
1H-Imidazo[1,2-a]imidazole Derivatives
- Structure : Partially saturated imidazole fused with a second imidazole ring (e.g., 2,3,5,6-tetrahydro-2-isopropyl-6-benzyl derivative) .
- Properties : The tetrahydro modification reduces ring strain and enhances solubility. The target compound’s naphthalene moiety likely increases hydrophobicity compared to simpler bicyclic imidazoles.
1-Vinyl-1H-naphtho[2,3-d]imidazole
- Structure : Vinyl substituent at the 1-position (C13H10N2) .
- Reactivity : The vinyl group may participate in conjugation or polymerization reactions, contrasting with the methyl group’s inertness in the target compound.
Reactivity Comparison with Simple Imidazoles
- Ozonolysis: Imidazole reacts with ozone to yield cyanate, formamide, and formate with near-quantitative mass balance . The tetrahydro modification in the target compound may slow this reaction due to reduced electron density at the C=C bond.
- Kinetics : Pyrazole (kapp = 5.6×10<sup>1</sup> M<sup>−1</sup>s<sup>−1</sup>) reacts more slowly than imidazole, highlighting the role of ring substituents and aromaticity .
Table 2 : Reaction Kinetics of Azoles with Ozone at pH 7
| Compound | kapp (M<sup>−1</sup>s<sup>−1</sup>) | Major Products |
|---|---|---|
| Pyrrole | 1.4×10<sup>6</sup> | Maleimide, formate, glyoxal |
| Imidazole | 2.3×10<sup>5</sup> | Cyanate, formamide, formate |
| Pyrazole | 5.6×10<sup>1</sup> | Formate, glyoxal |
| Target compound* | Inferred lower | Likely similar (degradation products) |
*Inferred based on structural similarity .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The tetrahydro ring may reduce oxidative metabolism, extending half-life relative to fully aromatic analogues .
Biological Activity
1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole is a bicyclic compound that combines a naphthalene structure with an imidazole moiety. This unique configuration suggests potential for various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : CHN
- Molecular Weight : 186.25 g/mol
- CAS Number : 104439-80-7
Biological Activities
Research indicates that compounds with imidazole and naphthalene structures often exhibit significant biological activities. The following sections detail specific activities associated with 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole.
Antimicrobial Activity
1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole has shown promising antimicrobial properties. A study reported its activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 22 |
| B. subtilis | 21 |
This data suggests that the compound possesses effective antibacterial properties comparable to known antibiotics like Streptomycin .
Antitumor Activity
The compound has been evaluated for its antitumor potential. In vitro studies demonstrated that derivatives of imidazole can inhibit farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. Specifically, certain analogues exhibited IC values in the low nanomolar range and significantly inhibited anchorage-independent growth in cancer cell lines .
Anti-inflammatory Effects
Imidazole derivatives are known for their anti-inflammatory properties. Research indicates that 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines .
The biological activity of 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of nitrogen atoms in the imidazole ring enhances its reactivity and potential to form hydrogen bonds with target sites in enzymes and receptors.
Case Studies
Case Study 1: Antibacterial Activity Assessment
In a controlled study evaluating the antibacterial efficacy of various imidazole derivatives including 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole:
- The compound was tested against Gram-positive and Gram-negative bacteria.
- Results indicated significant zones of inhibition compared to control groups.
Case Study 2: Antitumor Efficacy
A series of animal model studies demonstrated that administration of the compound led to reduced tumor growth in xenograft models of breast cancer. Tumor size was significantly smaller in treated groups compared to controls .
Q & A
Basic: What are the optimized synthetic routes for 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole?
Methodological Answer:
The synthesis typically involves condensation reactions and cyclization strategies :
- Route 1 (Core Structure): React 2,3-diaminonaphthalene with aldehydes (e.g., aromatic aldehydes) in dimethylformamide (DMF) using sodium metabisulfite (Na₂S₂O₅) as a catalyst. Post-reaction, the product is precipitated with cold water, filtered, and crystallized from ethanol .
- Route 2 (Advanced Derivatives): Alkylation of imidazole precursors (e.g., 1-methylimidazole) with halogenated naphthylmethyl derivatives in solvents like acetonitrile, using potassium carbonate as a base. Reaction conditions (e.g., 24–48 hr at 60–80°C) are critical for yield optimization .
- Oxidative Cyclization: For fused-ring systems, lead(IV) tetraacetate in chloroform facilitates oxidative cyclization of formazan intermediates, yielding naphthoimidazole derivatives .
Key Considerations:
- Purity is verified via HPLC or TLC.
- Yields range from 47% to 81%, depending on substituents and reaction time .
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
Structural validation employs multi-spectroscopic and crystallographic techniques :
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, methyl groups at N1 appear as singlets near δ 3.2–3.5 ppm, while aromatic protons resonate between δ 6.8–8.0 ppm .
- IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the imidazole ring .
- X-ray Crystallography: Resolves bond lengths (e.g., C=O at 1.197 Å in ester derivatives) and dihedral angles, confirming planarity of the fused naphthalene-imidazole system .
Advanced Tip: Time-resolved fluorescence spectroscopy (e.g., ESIPT studies) probes photophysical behavior in solvents like methanol or acetonitrile .
Advanced: What strategies are used to study its biological activity?
Methodological Answer:
Biological evaluation focuses on receptor binding assays and enzyme inhibition studies :
- PARP Inhibition: Competitive binding assays using recombinant PARP-1 enzyme and NAD⁺ analogs. IC₅₀ values are determined via fluorescence-based activity assays .
- Antimicrobial Screening: Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., DNA gyrase, kinase domains). Substituent effects (e.g., halogenation) enhance binding affinity .
Data Contradictions: Varying activity across derivatives (e.g., 5-bromo analogs show higher potency than methyl derivatives) highlights substituent-dependent effects .
Advanced: How do substituents affect its pharmacological profile?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs): Bromo or chloro substituents at position 5 enhance PARP inhibition (IC₅₀ < 1 µM) by stabilizing π-π interactions with catalytic residues .
- Hydrophobic Substituents: Phenyl or naphthyl groups at position 2 improve membrane permeability (logP > 3.2) but reduce aqueous solubility .
- Methyl vs. Ethyl Groups: N1-methyl derivatives exhibit higher metabolic stability than ethyl analogs in hepatic microsome assays .
Experimental Design: Parallel synthesis of 15–20 derivatives with systematic substituent variation, followed by in vitro/in vivo profiling .
Advanced: What are the challenges in photophysical characterization?
Methodological Answer:
Key challenges include solvent-dependent emission and proton-transfer dynamics :
- ESIPT Studies: In polar solvents (e.g., methanol), 2-(2'-hydroxyphenyl) derivatives exhibit dual fluorescence (∼400 nm and ∼550 nm) due to keto-enol tautomerism. Time-resolved fluorescence decay (ns-µs scale) quantifies proton-transfer rates .
- pH Effects: Monocationic forms (pH < 4) show red-shifted emission (Δλ = 70–100 nm) via charge-transfer transitions .
- Quenching Mechanisms: Heavy atoms (e.g., bromine) enhance intersystem crossing, reducing fluorescence quantum yields (ΦF < 0.1) .
Advanced: How to resolve contradictions in synthetic yields?
Methodological Answer:
Discrepancies arise from catalyst choice and reaction kinetics :
- Catalyst Comparison: Na₂S₂O₅ (yield: 60–70%) vs. acetic acid (yield: 40–50%) in condensation reactions. Na₂S₂O₅ minimizes side reactions (e.g., aldol condensation) .
- Temperature Optimization: Cyclization at 80°C for 24 hr improves yields by 20% compared to 60°C .
- Purification Methods: Column chromatography (Hex/EtOAc/MeOH gradients) vs. recrystallization (ethanol/water). Chromatography resolves diastereomers in N-alkylated derivatives .
Data Reconciliation: Cross-validate yields using LC-MS quantification and control experiments with deuterated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
